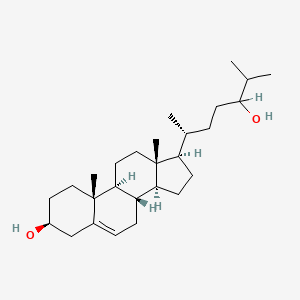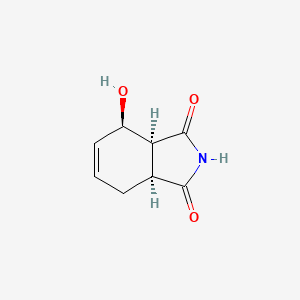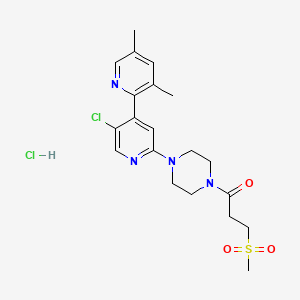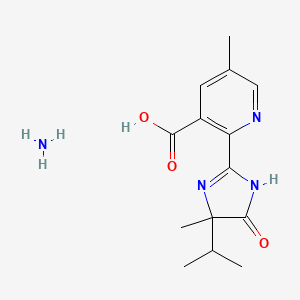
(E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid” is also known as (2E)-3-(3,4-Dimethoxyphenyl)acrylic acid . It has a molecular formula of C11H12O4 . The average mass of this compound is 208.211 Da and its monoisotopic mass is 208.073563 Da .
Physical And Chemical Properties Analysis
“(E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid” is a solid compound . More detailed physical and chemical properties could not be found in the available sources.Safety and Hazards
The safety data sheet for a similar compound, (3,4-Dimethoxyphenyl)acetic acid, suggests that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash off immediately with soap and plenty of water . If inhaled, the victim should be moved to fresh air . If swallowed, immediate medical assistance should be sought .
Zukünftige Richtungen
A study has shown that isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate, a derivative of (E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid, exhibits a sun protection factor value of 37.10 ± 0.03, indicating that it is a sunscreen agent with high protection . This suggests potential future directions for the use of (E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid and its derivatives in the development of sunscreen products .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid involves the synthesis of the starting material, 3,4-dimethoxybenzaldehyde, followed by the synthesis of the intermediate, (E)-3-(3,4-dimethoxyphenyl)acrylic acid, which is then converted to the final product through a Wittig reaction.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "Methanol", "Sodium hydroxide", "Benzene", "Ethanol", "Triphenylphosphine", "Carbon tetrachloride", "Hydrochloric acid", "Sodium chloride", "Sodium bicarbonate", "Sodium sulfate", "Diethyl ether", "Chloroform", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Sodium methoxide", "Phosphorus oxychloride", "Dimethylformamide", "Sodium carbonate", "Methylene chloride", "Tetrahydrofuran", "Potassium tert-butoxide", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Synthesis of 3,4-dimethoxybenzaldehyde: 3,4-dimethoxytoluene is oxidized with potassium permanganate in the presence of sodium hydroxide to form 3,4-dimethoxybenzaldehyde.", "Synthesis of (E)-3-(3,4-dimethoxyphenyl)acrylic acid: 3,4-dimethoxybenzaldehyde is condensed with malonic acid in the presence of acetic anhydride and pyridine to form (E)-3-(3,4-dimethoxyphenyl)acrylic acid.", "Conversion to (E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid: (E)-3-(3,4-dimethoxyphenyl)acrylic acid is converted to (E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid through a Wittig reaction with triphenylphosphine and carbon tetrachloride in the presence of methanol and sodium methoxide." ] } | |
CAS-Nummer |
24316-12-9 |
Molekularformel |
C₁₉H₂₀O₆ |
Molekulargewicht |
344.36 |
Synonyme |
(E)-α-[(3,4-Dimethoxyphenyl)methylene]-3,4-dimethoxybenzeneacetic Acid; (αE)-α-[(3,4-dimethoxyphenyl)methylene]-3,4-dimethoxybenzeneacetic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(8R,9S,10R,13S,14S,17S)-17-Ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1141384.png)



